![molecular formula C8H13IO2 B13619719 2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran is a heterocyclic compound that features a fused ring system containing oxygen and iodine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran typically involves the iodination of a precursor compound. One common method involves the reaction of hexahydro-2H-furo[3,4-b]pyran with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, or amino derivatives.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: Products include deiodinated or partially reduced derivatives.
科学的研究の応用
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran involves its interaction with molecular targets through its iodine and oxygen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, potentially leading to antimicrobial or antiviral effects.
類似化合物との比較
Similar Compounds
- 2-(chloromethyl)-hexahydro-2H-furo[3,4-b]pyran
- 2-(bromomethyl)-hexahydro-2H-furo[3,4-b]pyran
- 2-(fluoromethyl)-hexahydro-2H-furo[3,4-b]pyran
Uniqueness
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and provide unique electronic effects that can influence the compound’s biological activity.
特性
分子式 |
C8H13IO2 |
|---|---|
分子量 |
268.09 g/mol |
IUPAC名 |
2-(iodomethyl)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyran |
InChI |
InChI=1S/C8H13IO2/c9-3-7-2-1-6-4-10-5-8(6)11-7/h6-8H,1-5H2 |
InChIキー |
VHPOTJVOZNVERQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC2C1COC2)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid](/img/structure/B13619652.png)
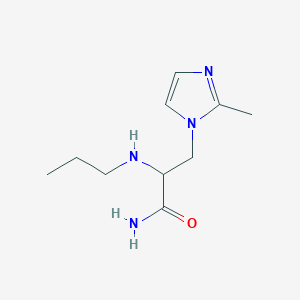
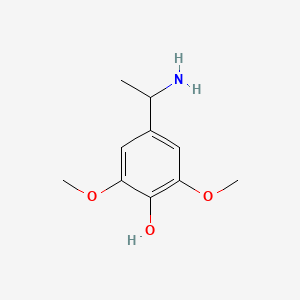
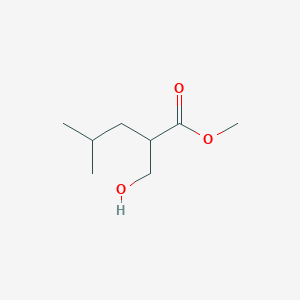
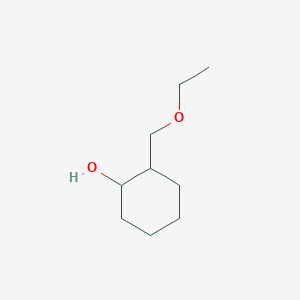
![5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde](/img/structure/B13619672.png)
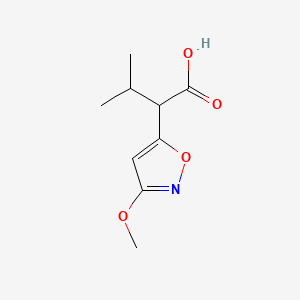
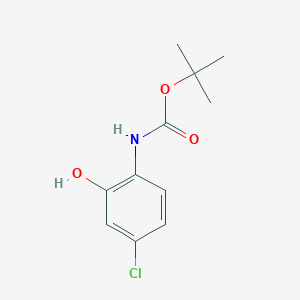
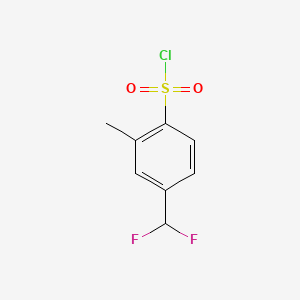
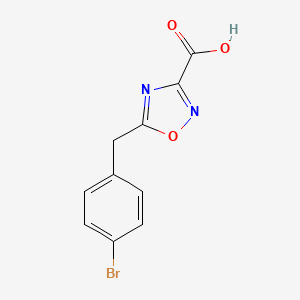
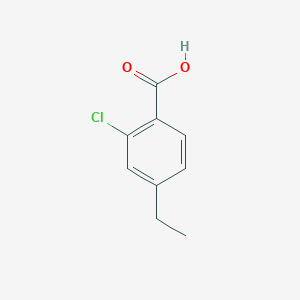
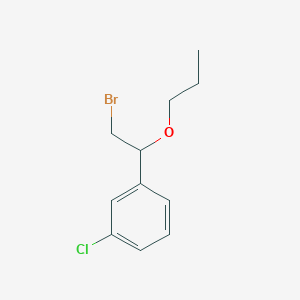
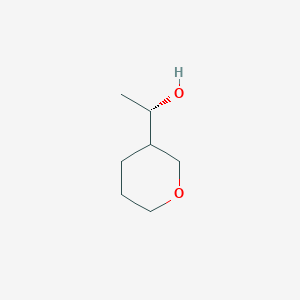
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)
